molecular formula C20H19NO3S B2381507 N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2415628-59-8

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2381507
CAS No.: 2415628-59-8
M. Wt: 353.44
InChI Key: RHUUTEKXSAEEGP-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through coupling reactions and electrophilic cyclization reactions.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzothiophene core with a suitable alkylating agent under basic conditions.

    Formation of the Benzodioxine Ring: This can be synthesized through a cyclization reaction involving appropriate dihydroxy precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of benzothiophene and benzodioxine moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-13(11-14-12-25-18-8-3-2-5-15(14)18)21-20(22)16-6-4-7-17-19(16)24-10-9-23-17/h2-8,12-13H,9-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUUTEKXSAEEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C4C(=CC=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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